Cas no 2228804-89-3 (2-(1-bromopropan-2-yl)-6-fluorophenol)
2-(1-bromopropan-2-yl)-6-fluorophenol Chemical and Physical Properties
Names and Identifiers
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- 2-(1-bromopropan-2-yl)-6-fluorophenol
- 2228804-89-3
- EN300-1908357
-
- Inchi: 1S/C9H10BrFO/c1-6(5-10)7-3-2-4-8(11)9(7)12/h2-4,6,12H,5H2,1H3
- InChI Key: AEZZQWMGEWSXKJ-UHFFFAOYSA-N
- SMILES: BrCC(C)C1C=CC=C(C=1O)F
Computed Properties
- Exact Mass: 231.98991g/mol
- Monoisotopic Mass: 231.98991g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2Ų
2-(1-bromopropan-2-yl)-6-fluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908357-0.05g |
2-(1-bromopropan-2-yl)-6-fluorophenol |
2228804-89-3 | 0.05g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1908357-0.1g |
2-(1-bromopropan-2-yl)-6-fluorophenol |
2228804-89-3 | 0.1g |
$1019.0 | 2023-09-18 | ||
| Enamine | EN300-1908357-0.25g |
2-(1-bromopropan-2-yl)-6-fluorophenol |
2228804-89-3 | 0.25g |
$1065.0 | 2023-09-18 | ||
| Enamine | EN300-1908357-0.5g |
2-(1-bromopropan-2-yl)-6-fluorophenol |
2228804-89-3 | 0.5g |
$1111.0 | 2023-09-18 | ||
| Enamine | EN300-1908357-1.0g |
2-(1-bromopropan-2-yl)-6-fluorophenol |
2228804-89-3 | 1g |
$1157.0 | 2023-06-02 | ||
| Enamine | EN300-1908357-2.5g |
2-(1-bromopropan-2-yl)-6-fluorophenol |
2228804-89-3 | 2.5g |
$2268.0 | 2023-09-18 | ||
| Enamine | EN300-1908357-5.0g |
2-(1-bromopropan-2-yl)-6-fluorophenol |
2228804-89-3 | 5g |
$3355.0 | 2023-06-02 | ||
| Enamine | EN300-1908357-10.0g |
2-(1-bromopropan-2-yl)-6-fluorophenol |
2228804-89-3 | 10g |
$4974.0 | 2023-06-02 | ||
| Enamine | EN300-1908357-1g |
2-(1-bromopropan-2-yl)-6-fluorophenol |
2228804-89-3 | 1g |
$1157.0 | 2023-09-18 | ||
| Enamine | EN300-1908357-5g |
2-(1-bromopropan-2-yl)-6-fluorophenol |
2228804-89-3 | 5g |
$3355.0 | 2023-09-18 |
2-(1-bromopropan-2-yl)-6-fluorophenol Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 2-(1-bromopropan-2-yl)-6-fluorophenol
Professional Introduction to 2-(1-bromopropan-2-yl)-6-fluorophenol (CAS No. 2228804-89-3)
2-(1-bromopropan-2-yl)-6-fluorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 2228804-89-3, is a fluorinated aromatic compound featuring a propyl bromide side chain. This molecule has garnered significant attention in the field of pharmaceutical chemistry due to its structural versatility and potential biological activity. The presence of both a bromine substituent and a fluorine atom introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry applications.
The compound's structure, characterized by a fluorophenol core linked to a 1-bromopropan-2-yl group, positions it as a promising candidate for further derivatization. Such structural motifs are frequently explored in the development of novel therapeutic agents, particularly in the realm of central nervous system (CNS) drugs, anti-inflammatory medications, and antimicrobial compounds. The bromine atom at the propyl chain enhances reactivity, allowing for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex drug molecules.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in improving pharmacokinetic profiles and metabolic stability. The fluorine substituent in 2-(1-bromopropan-2-yl)-6-fluorophenol contributes to enhanced lipophilicity and reduced susceptibility to enzymatic degradation, key factors in drug design. Studies have demonstrated that fluorine atoms can modulate binding affinity to biological targets, often leading to increased potency and selectivity. This property has been extensively leveraged in the development of modern medicines, including kinase inhibitors and antiviral agents.
In the context of contemporary drug discovery, 2-(1-bromopropan-2-yl)-6-fluorophenol serves as a versatile intermediate for synthesizing novel heterocyclic compounds. Researchers have utilized this scaffold to develop molecules with targeted biological activities. For instance, derivatives of this compound have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are critical in treating neurodegenerative disorders such as Parkinson's disease. The combination of the propyl bromide moiety and the fluorophenol backbone allows for fine-tuning of physicochemical properties, optimizing solubility and membrane permeability.
The pharmaceutical industry has shown particular interest in fluorinated phenols due to their broad spectrum of biological effects. Preclinical studies have indicated that compounds structurally related to 2-(1-bromopropan-2-yl)-6-fluorophenol exhibit anti-inflammatory, analgesic, and even anticancer properties. The ability to introduce diverse functional groups while maintaining core structural integrity makes this compound an attractive building block for high-throughput screening programs. Such programs are essential for identifying lead compounds that can be further optimized through structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the reactivity of the bromine atom in 1-bromopropan-2-yl provides multiple pathways for elaboration. Transition-metal-catalyzed reactions enable the introduction of aryl or vinyl groups, expanding the molecular diversity accessible from this precursor. Similarly, nucleophilic substitution reactions can be employed to replace the bromine with other functional groups, such as hydroxyl or amine moieties, depending on the desired pharmacological profile. These synthetic strategies underscore the compound's utility as a platform for generating structurally diverse libraries.
The incorporation of fluorine into pharmaceuticals is not without precedent; numerous FDA-approved drugs feature fluorinated aromatic rings due to their proven efficacy and safety profiles. For example, fluoxetine (Prozac), an SSRI antidepressant, contains a fluoro-substituted phenethylamine core. The precedent set by such successful drugs reinforces the rationale for exploring derivatives of 2-(1-bromopropan-2-yl)-6-fluorophenol, particularly in therapeutic areas where modulation of receptor binding or metabolic pathways is required.
Future research directions may focus on exploring the compound's potential as an intermediate for next-generation biologics or peptidomimetics. Advances in fragment-based drug design and computational modeling have made it possible to predict how modifications to small molecules like this one can influence biological activity. By leveraging these tools alongside traditional wet chemistry approaches, scientists can accelerate the discovery process and bring novel therapeutics to market more efficiently.
In summary, 2-(1-bromopropan-2-yl)-6-fluorophenol (CAS No. 2228804-89-3) represents a structurally intriguing compound with significant untapped potential in pharmaceutical research. Its combination of reactive handles—such as the bromine substituent and the electron-withdrawing effect of the fluorophenol ring—makes it an ideal candidate for further chemical manipulation. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the next generation of therapeutic agents.
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